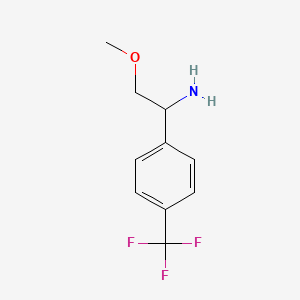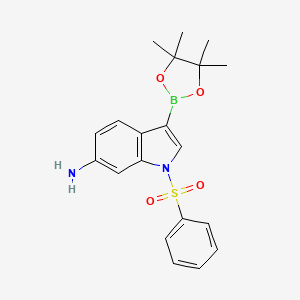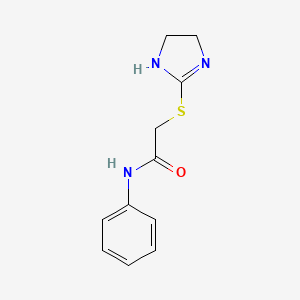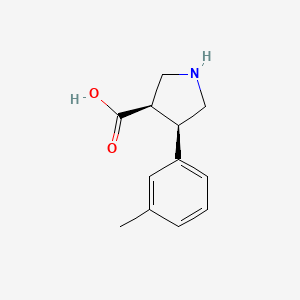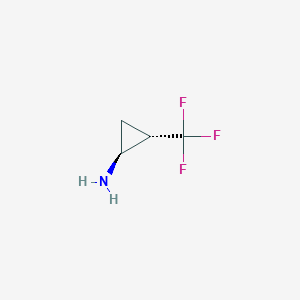
3-(Azetidin-3-yl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)picolinonitrile is a heterocyclic compound that features both an azetidine ring and a picolinonitrile moiety The azetidine ring is a four-membered nitrogen-containing ring, while the picolinonitrile group is a derivative of pyridine with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)picolinonitrile typically involves the formation of the azetidine ring followed by its attachment to the picolinonitrile moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)picolinonitrile can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Azetidinones
Reduction: Amines
Substitution: Various substituted azetidines
Scientific Research Applications
3-(Azetidin-3-yl)picolinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)picolinonitrile is not well-documented. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
3-(Azetidin-3-yl)picolinonitrile can be compared with other similar compounds, such as:
3-(Azetidin-3-yl)pyridine: Similar structure but lacks the nitrile group.
3-(Azetidin-3-yl)acetate: Contains an acetate group instead of a nitrile group.
3-(Azetidin-3-yl)benzonitrile: Contains a benzonitrile moiety instead of a picolinonitrile group.
These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-(azetidin-3-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-9-8(2-1-3-12-9)7-5-11-6-7/h1-3,7,11H,5-6H2 |
InChI Key |
QVLGMQVGCMIZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(N=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




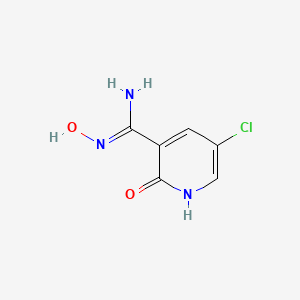
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
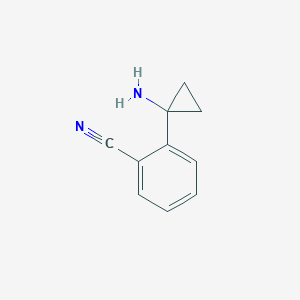

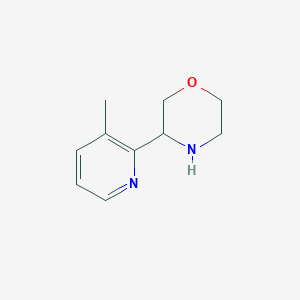
![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)
